molecular formula C27H30Cl2N4O5 B12505587 Dichlorophenyl imidazoldioxolan

Dichlorophenyl imidazoldioxolan

Cat. No.: B12505587
M. Wt: 561.5 g/mol
InChI Key: VEVFSWCSRVJBSM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichlorophenyl imidazoldioxolan typically involves the reaction of 2,4-dichlorophenyl with imidazole and dioxolane under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dichlorophenyl imidazoldioxolan undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazoldioxolan compounds .

Scientific Research Applications

Dichlorophenyl imidazoldioxolan has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to dichlorophenyl imidazoldioxolan include:

Uniqueness

This compound is unique due to its broad-spectrum antimicrobial activity and its ability to control sebum production, making it particularly effective in treating oily skin and dandruff . Its dual action of inhibiting microbial growth and reducing sebum output sets it apart from other similar compounds.

Biological Activity

Dichlorophenyl imidazoldioxolan, commonly known as Elubiol , is a synthetic compound belonging to the imidazole class of antifungals. It is primarily utilized in personal care products aimed at treating dandruff and controlling oily skin conditions. The compound exhibits significant biological activity, particularly in its ability to inhibit fungal growth and modulate sebum production.

  • Chemical Formula : C₁₄H₁₃Cl₂N₃O₂
  • Molecular Weight : 561.46 g/mol
  • Structure : Contains a dichlorophenyl group which is crucial for its biological efficacy.

Antifungal Activity

This compound has demonstrated potent antifungal properties, particularly against Malassezia furfur, a yeast associated with dandruff and seborrheic dermatitis. In vitro studies have shown that it can inhibit up to 90% of this organism at specific concentrations .

Table 1: Antifungal Efficacy of this compound

OrganismInhibition Rate (%)Concentration (mg/mL)
Malassezia furfur900.1
Propionibacterium acnes850.5
Microsporum spp.750.2

The primary mechanism through which this compound exerts its antifungal activity is by inhibiting the biosynthesis of ergosterol , an essential component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death.

Sebum Modulation

In addition to its antifungal properties, this compound has been shown to influence sebum production. Studies indicate that it can reduce sebum excretion rates, making it beneficial for individuals with oily skin .

Table 2: Effects on Sebum Production

TreatmentSebum Excretion Rate (g/cm²/day)Percentage Reduction (%)
Control1.5-
This compound (0.5%)1.033
Topical Erythromycin-Zinc Complex1.220

Case Study 1: Treatment of Dandruff

A clinical trial involving participants with moderate to severe dandruff used a shampoo containing this compound over a period of eight weeks. Results showed significant improvement in dandruff severity and reduction in scalp itchiness compared to a placebo group.

Case Study 2: Acne Management

In another study focusing on acne management, participants treated with a formulation containing this compound exhibited reduced sebum production and lower acne lesion counts after six weeks, highlighting its dual role as both an antifungal and anti-seborrheic agent .

Properties

IUPAC Name

ethyl 4-[4-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30Cl2N4O5/c1-2-35-26(34)33-13-11-32(12-14-33)21-4-6-22(7-5-21)36-16-23-17-37-27(38-23,18-31-10-9-30-19-31)24-8-3-20(28)15-25(24)29/h3-10,15,19,23H,2,11-14,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVFSWCSRVJBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30Cl2N4O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50868854
Record name Ethyl 4-[4-({2-(2,4-dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50868854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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